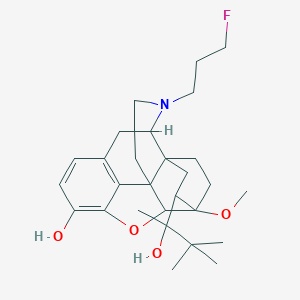

N-(3-Fluoropropyl)-N-norbuprenorphine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-Fluoropropyl)-N-norbuprenorphine (3-Fluoro-buprenorphine, 3FB) is a novel opioid receptor agonist that has gained attention in recent years due to its potential as a therapeutic agent. It is a derivative of buprenorphine, which is a commonly used medication for opioid addiction treatment. 3FB is structurally similar to buprenorphine, but with the addition of a fluorine atom and a propyl group. This modification alters its pharmacological properties, making it a promising candidate for further research.

Mechanism Of Action

Like buprenorphine, 3FB acts as a partial agonist at the mu opioid receptor. This means that it binds to the receptor and activates it, but to a lesser extent than full agonists such as morphine. This results in a lower risk of respiratory depression and overdose. Additionally, 3FB has been found to have a longer duration of action than buprenorphine, which may improve patient compliance and reduce the need for frequent dosing.

Biochemical And Physiological Effects

Studies have shown that 3FB produces similar biochemical and physiological effects to buprenorphine, such as analgesia, sedation, and respiratory depression. However, it has also been found to have unique effects, such as increased locomotor activity and decreased body temperature. These effects may be related to its higher affinity for the mu opioid receptor and its longer duration of action.

Advantages And Limitations For Lab Experiments

One advantage of using 3FB in lab experiments is its high potency and selectivity for the mu opioid receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, its longer duration of action may reduce the need for frequent dosing, which can improve experimental efficiency.

However, there are also limitations to using 3FB in lab experiments. Its structural complexity and low solubility can make it difficult to synthesize and administer. Additionally, its effects on other opioid receptors and non-opioid receptors are not well understood, which may complicate interpretation of results.

Future Directions

There are several potential directions for future research on 3FB. One area of interest is its potential as a pain medication, particularly for chronic pain conditions. Another area of research is its use in opioid addiction treatment, either as a standalone medication or in combination with other drugs. Additionally, further studies are needed to elucidate its effects on other opioid receptors and non-opioid receptors, as well as its pharmacokinetics and pharmacodynamics. Overall, 3FB is a promising compound with many potential applications in the field of opioid pharmacology.

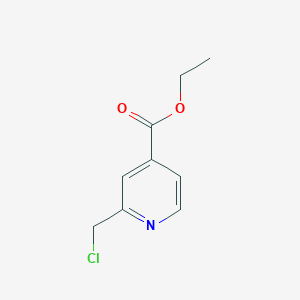

Synthesis Methods

The synthesis of 3FB involves several steps, starting with the conversion of buprenorphine to norbuprenorphine. This is followed by the addition of a fluoropropyl group to the nitrogen atom of norbuprenorphine, using a palladium-catalyzed cross-coupling reaction. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

3FB has been studied for its potential as a pain medication, as well as for its use in opioid addiction treatment. Several studies have shown that it has a higher affinity for the mu opioid receptor than buprenorphine, which may lead to increased analgesic potency. Additionally, it has been found to produce less respiratory depression and physical dependence than other opioids, making it a safer alternative for long-term use.

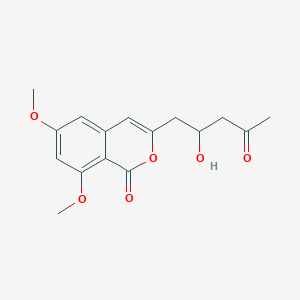

properties

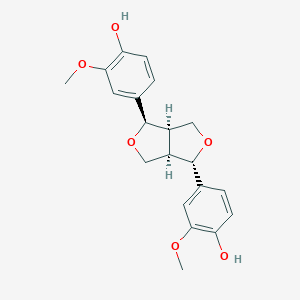

CAS RN |

128837-83-2 |

|---|---|

Product Name |

N-(3-Fluoropropyl)-N-norbuprenorphine |

Molecular Formula |

C28H40FNO4 |

Molecular Weight |

473.6 g/mol |

IUPAC Name |

5-(3-fluoropropyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |

InChI |

InChI=1S/C28H40FNO4/c1-24(2,3)25(4,32)19-16-26-9-10-28(19,33-5)23-27(26)11-14-30(13-6-12-29)20(26)15-17-7-8-18(31)22(34-23)21(17)27/h7-8,19-20,23,31-32H,6,9-16H2,1-5H3 |

InChI Key |

LPNOOYPIGSPXRX-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CCCF)OC)O |

Canonical SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CCCF)OC)O |

synonyms |

3-FPNBP N-(3-fluoropropyl)-N-norbuprenorphine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B161453.png)